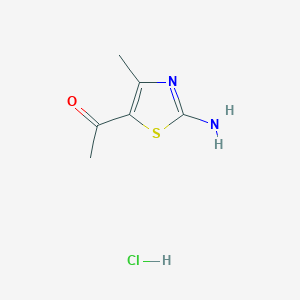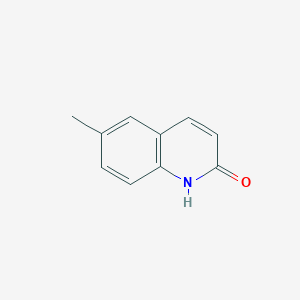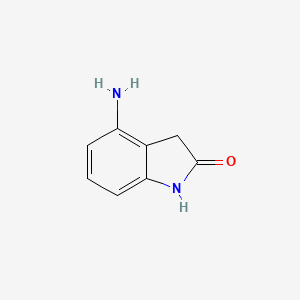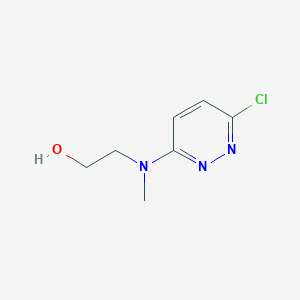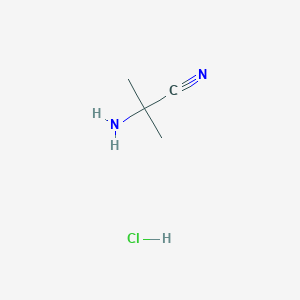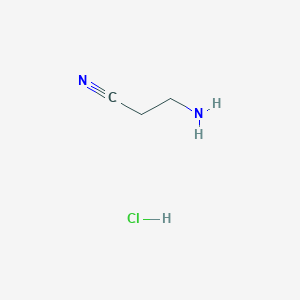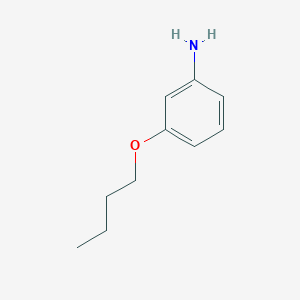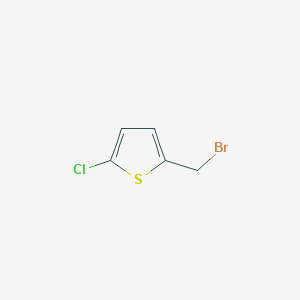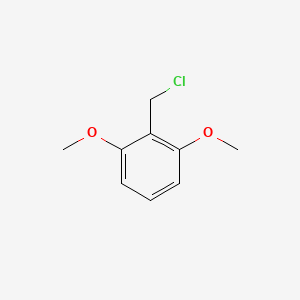
2-(氯甲基)-1,3-二甲氧基苯
描述
The compound of interest, 2-(chloromethyl)-1,3-dimethoxybenzene, is a chlorinated aromatic compound with methoxy functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated and methoxy-substituted aromatic compounds, which can be used to infer some properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 1,2-dimethoxybenzene, involves the reaction of chloromethane with pyrocatechol, with factors like the ratio, pressure, and catalyst being crucial for the yield and quality of the product . Although the exact synthesis of 2-(chloromethyl)-1,3-dimethoxybenzene is not detailed, it is likely that similar methods could be adapted for its production, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(chloromethyl)-1,3-dimethoxybenzene, such as 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene, shows that methoxy groups can have different orientations with respect to the benzene ring, influencing the conjugation and overall molecular geometry . This suggests that the methoxy groups in 2-(chloromethyl)-1,3-dimethoxybenzene could similarly affect its molecular structure and reactivity.
Chemical Reactions Analysis
The reactivity of chloro- and methoxy-substituted benzene derivatives can be quite complex. For instance, 2-chloro-1,4-dimethoxybenzene has been shown to form a cation radical during oxidation by lignin peroxidase, which then mediates further reactions such as the oxidation of anisyl alcohol . This indicates that the chloromethyl group in 2-(chloromethyl)-1,3-dimethoxybenzene could potentially participate in radical formations and subsequent chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and methoxy-substituted benzenes are influenced by the presence of electron-donating and electron-withdrawing groups. For example, the presence of a chloro substituent can affect the electron density of the aromatic ring and thus its reactivity towards electrophilic or nucleophilic attack. The methoxy groups, being electron-donating, can increase the electron density of the ring, potentially making it more reactive towards electrophiles . The solubility, boiling point, and other physical properties would also be affected by these substituents, although specific data for 2-(chloromethyl)-1,3-dimethoxybenzene is not provided in the papers.
科学研究应用
光致电子转移反应
研究人员探索了在氯甲基二甲氧基苯存在下涉及芳香醛和 TDAE 的光致电子转移反应。在 TDAE 和光催化存在下,1-氯甲基-2,5-二甲氧基-3,4,6-三甲基苯与芳香醛反应,生成苯甲酸苄酯 (Amiri-Attou 等人,2008)。
可溶性聚合物的合成
通过常规氯甲基化制备的 1,2-二甲氧基苯已被用于合成氯仿可溶性聚(3,4-二甲氧基-邻甲苯亚甲基)。这种聚合物表现出显着的抗空气氧化性和作为氧化还原聚合物前体的潜力 (Moulay & M'zyène,2006)。
催化和反应动力学
在对包括 1,2-、1,3-和 1,4-二甲氧基苯在内的二甲氧基苯的乙酰化研究中,研究人员发现某些沸石可以有效地催化这些反应,从而选择性地形成二甲氧基苯乙酮。这项研究有助于我们理解在催化剂存在下的反应机理 (Moreau 等人,2000)。
分子结构分析
通过气相电子衍射和量子化学计算研究了 1,3-二甲氧基苯的分子结构和构象性质。这项研究提供了对二甲氧基苯的几何参数和构象的见解 (Dorofeeva 等人,2010)。
与游离氯成分的反应性
一项评估游离氯成分(Cl₂、Cl₂O 和 HOCl)对包括 1,3-二甲氧基苯在内的芳香醚的反应性的研究表明,甲氧基苯与游离有效氯的反应性影响水处理过程中消毒副产物的形成 (Sivey & Roberts,2012)。
医药中间体分子的合成
已经报道了从 1,4-二甲氧基苯开始合成 2,5-二甲氧基-4-乙硫基-苯乙胺等医药中间体分子。这些中间体在治疗精神病和精神分裂症的精神病药物生产中至关重要 (Zhimin,2003)。
安全和危害
The safety and hazards of 2-(chloromethyl)-1,3-dimethoxyBenzene are not directly available. However, related compounds such as chloro-2-methylpropane are known to be highly flammable and can cause severe skin burns and eye damage7.
未来方向
The future directions of 2-(chloromethyl)-1,3-dimethoxyBenzene are not directly available. However, related compounds such as quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of wide range of their antibacterial, antifungal, anti-inflammatory, anti-HIV, antiviral, antituberculosis properties and also their inhibitory effects on thymidylate synthase5. These compounds are being researched for their potential in developing new cytotoxic drugs8.
属性
IUPAC Name |
2-(chloromethyl)-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORNMIRYYMSPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507528 | |
| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1,3-dimethoxyBenzene | |
CAS RN |
71819-90-4 | |
| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

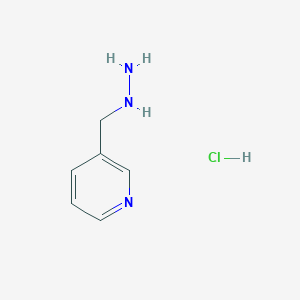
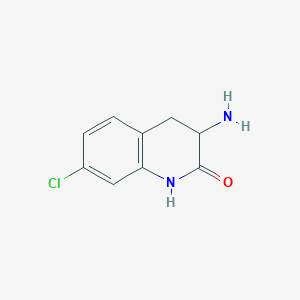
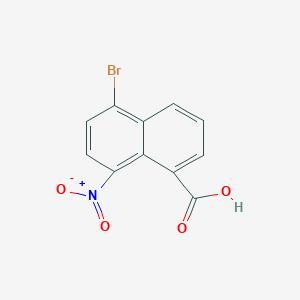
![1-Isopropyl-[1,4]diazepane](/img/structure/B1281042.png)
